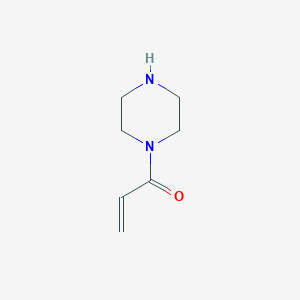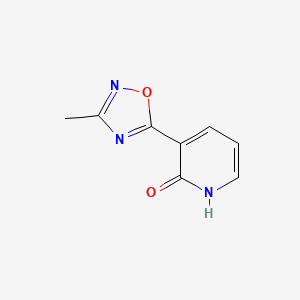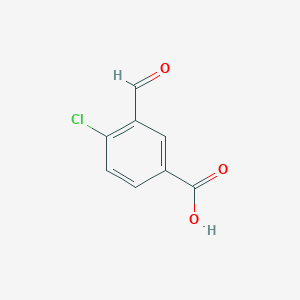
N,N-dibenzyl-3-(4-ethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-dibenzyl-3-(4-ethoxyphenyl)acrylamide” is a chemical compound with the linear formula C25H25NO2 . It has a molecular weight of 371.484 . The CAS number for this compound is 329777-49-3 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C25H25NO2 . This indicates that the molecule is composed of 25 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.Applications De Recherche Scientifique
Corrosion Inhibition Applications : A study by Abu-Rayyan et al. (2022) discusses the use of acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. This research indicates that such compounds, including N,N-dibenzyl-3-(4-ethoxyphenyl)acrylamide, could be effective in protecting metals from corrosion, which is significant in industrial processes.
Pharmaceutical Research : Hassan, Hafez, and Osman (2014) explored the synthesis and characterization of new acrylamide derivatives with potential pharmaceutical applications, including cytotoxicity against cancer cells. This study, found in Scientia Pharmaceutica, highlights the potential of acrylamide derivatives in developing novel anticancer drugs.
Polymer Stabilization : Yachigo et al. (1988) investigated the use of acrylamide derivatives as thermal stabilizers for butadiene polymers. Their research, published in Polymer Degradation and Stability, suggests that these compounds can enhance the thermal stability of certain polymers, which is valuable in material science and engineering.
Biochemistry Applications : The work of Eftink and Ghiron (1976) in Biochemistry demonstrates the use of acrylamide in probing protein structures. Acrylamide can be an efficient quencher of tryptophanyl fluorescence, which helps in understanding protein conformations and interactions.
Polymeric Micelles in Drug Delivery : Jiang et al. (2014) in Colloid and Polymer Science discuss the preparation of polymeric micelles using acrylamide derivatives. These micelles can be used for controlled drug release, showcasing the potential of acrylamide derivatives in creating effective drug delivery systems.
Polymer Chemistry : Fleischmann and Ritter (2013), as published in Macromolecular Rapid Communications, investigated the copolymerization of N-(isopropyl)acrylamide with acrylamide derivatives. This research contributes to the development of new polymers with unique properties, relevant in various industrial applications.
Propriétés
IUPAC Name |
(E)-N,N-dibenzyl-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-2-28-24-16-13-21(14-17-24)15-18-25(27)26(19-22-9-5-3-6-10-22)20-23-11-7-4-8-12-23/h3-18H,2,19-20H2,1H3/b18-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYODTRIVBVNIY-OBGWFSINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-amino-6-benzyl-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2724998.png)

![(2,5-Dimethylfuran-3-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2725001.png)
![butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2725002.png)

![7-(3-Hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2725005.png)


![2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2725014.png)


![4-({[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2725017.png)
![3-{[(5-Methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/structure/B2725020.png)
![N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2725021.png)